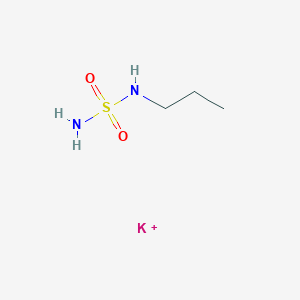

Potassium;1-(sulfamoylamino)propane

Beschreibung

Potassium;1-(sulfamoylamino)propane is a potassium salt derived from the parent compound 1-(sulfamoylamino)propane, which consists of a propane backbone substituted with a sulfamoyl (sulfonamide) group at the terminal amine position . The molecular formula of the potassium salt is C₃H₈KN₂O₂S, with a calculated molecular weight of 175.3 g/mol. The sulfamoyl group (-SO₂NH₂) may confer reactivity suitable for pharmaceutical or agrochemical derivatization, though further experimental validation is required .

Eigenschaften

IUPAC Name |

potassium;1-(sulfamoylamino)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.K/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGRQDGZINWNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10KN2O2S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Potassium Salts

Potassium salts vary widely in properties depending on their anionic components. A comparison with common potassium compounds highlights structural and functional differences:

Key Observations :

- Solubility: Inorganic salts like KCl exhibit high water solubility, while organic potassium salts (e.g., dipotassium sulfonates) are also water-soluble due to ionic character. Potassium;1-(sulfamoylamino)propane’s solubility is likely moderate, though unconfirmed.

- Applications: Unlike KCl (broad industrial use) or potassium benzoate (preservative), the sulfamoylamino derivative may serve niche roles in synthesis due to its reactive sulfamoyl group.

Sulfamoyl-Containing Compounds

Compounds with sulfamoyl groups are often explored for biological activity. Selected examples from the evidence include:

Key Observations :

- Structural Complexity : The potassium salt is simpler compared to ’s piperazine-linked sulfamoyl derivatives, which exhibit higher molecular weights (670–740 g/mol) and elevated melting points (132–230°C). These complex analogs are likely designed for pharmaceutical applications (e.g., enzyme inhibition) .

- Reactivity : The sulfamoyl group in the potassium salt may enable nucleophilic substitution or coupling reactions, similar to sulfonamide drugs. However, biological activity data are absent in the evidence.

Propane Derivatives

Propane-based compounds with diverse substituents demonstrate varied functionalities:

Key Observations :

- Functional Groups: Diarylpropanes in and possess anti-inflammatory or antioxidant properties due to phenolic and methoxy groups. In contrast, the sulfamoyl group in the potassium salt may confer different reactivity, such as hydrogen bonding or coordination chemistry.

- Biological Activity: Compound 1 () inhibits NO production (IC₅₀ = 4.00 μmol/L), outperforming the control L-NMMA . The potassium salt’s bioactivity remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.